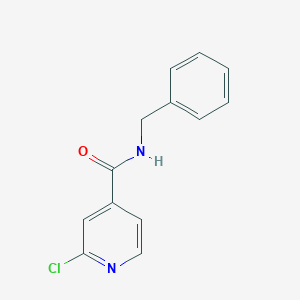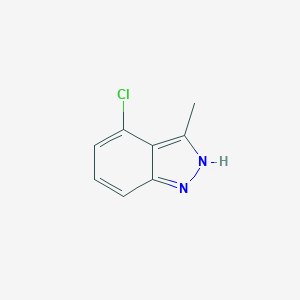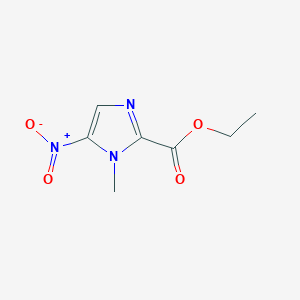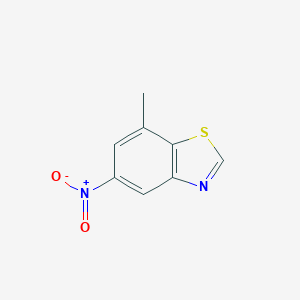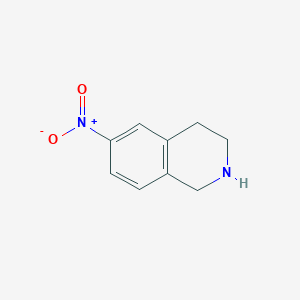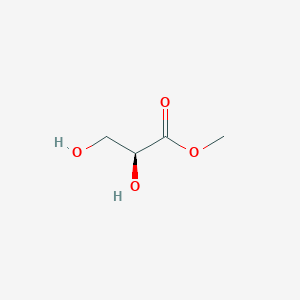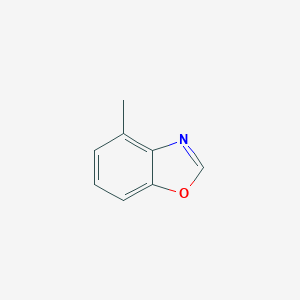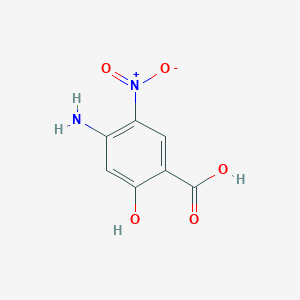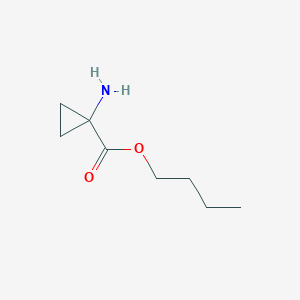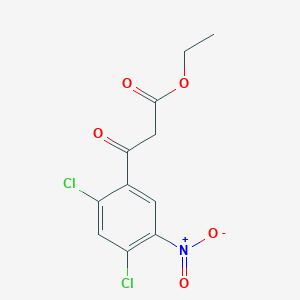![molecular formula C16H16N2O4 B175853 Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate CAS No. 117330-40-2](/img/structure/B175853.png)
Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Übersicht
Beschreibung
Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate is an organic compound belonging to the bipyridine family. This compound is characterized by its two pyridine rings, each substituted with a methyl group at the 6-position and ester groups at the 4,4’-positions. It is commonly used in coordination chemistry and has applications in various scientific fields due to its unique structural and electronic properties.
Wissenschaftliche Forschungsanwendungen
Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties and electronic characteristics.
Biology: The compound’s metal complexes are explored for their potential as enzyme inhibitors or as probes for studying biological systems.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in pharmaceuticals due to its ability to form stable complexes with metal ions.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 6,6’-dimethyl-2,2’-bipyridine.
Esterification: The bipyridine derivative undergoes esterification with dimethyl carbonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxy groups, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products
Oxidation: 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid.
Reduction: 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-diol.
Substitution: 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-diamides or thioesters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the ester groups, making it less versatile in terms of chemical modifications.
4,4’-Dimethyl-2,2’-bipyridine: Substitution at different positions alters its electronic properties and coordination behavior.
2,2’-Bipyridine: The parent compound without any methyl or ester substitutions, widely used in coordination chemistry.
Uniqueness
Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate is unique due to the presence of both methyl and ester groups, which enhance its solubility and reactivity. These functional groups allow for further chemical modifications, making it a versatile ligand in various applications.
Eigenschaften
IUPAC Name |
methyl 2-(4-methoxycarbonyl-6-methylpyridin-2-yl)-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-5-11(15(19)21-3)7-13(17-9)14-8-12(16(20)22-4)6-10(2)18-14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRWHKJPAKPWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C(=O)OC)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556148 | |
| Record name | Dimethyl 6,6'-dimethyl[2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117330-40-2 | |
| Record name | Dimethyl 6,6'-dimethyl[2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic approach described in the paper "Practical Bromination Approach to the Synthesis of Dimethyl 6,6’- Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate"?
A1: The paper [] outlines a novel method for synthesizing Dimethyl 6,6’- bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate (2) from Dimethyl 6,6’-dimethyl-2,2'-bipyridine-4,4'-dicarboxylate (1). The key advantage of this method lies in its ability to circumvent the formation of numerous impurities often encountered in direct bromination approaches. This results in a simplified purification process and ultimately a higher overall yield of the target compound (2). The synthesis proceeds through a two-step dibromination and debromination process using diethyl phosphite and N,N-diisopropylethylamine in THF, achieving a 58% overall yield. This improved synthesis has significant implications for researchers working with this class of compounds.
Q2: Can you elaborate on the characteristics of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate as described in the provided research?
A2: While the provided research focuses primarily on the synthesis of Dimethyl 6,6’- bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate (2), it also sheds light on its precursor, this compound (1) []. This compound serves as the starting material for the synthesis of (2), highlighting its importance in the development of potentially valuable derivatives. The research emphasizes the need for efficient and scalable synthetic routes for these compounds, suggesting their potential applications in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


